But-2-yne-1,4-diyl bis(phenylcarbamate)
Description
But-2-yne-1,4-diyl bis(phenylcarbamate) is a bis-carbamate compound featuring a central alkyne (C≡C) spacer linked to two phenylcarbamate groups. This combination of features makes the compound of interest in materials science (e.g., polymer cross-linking) and pharmaceutical chemistry (e.g., as a prodrug or enzyme inhibitor scaffold).
Synthesis typically involves reacting but-2-yne-1,4-diyl bis(chloroformate) with phenylamine derivatives under basic conditions, as seen in analogous bis-carbonate syntheses . The compound’s stability and reactivity are influenced by the electron-withdrawing carbamate groups and the alkyne’s susceptibility to polymerization under certain conditions .
Properties
CAS No. |
21840-67-5 |
|---|---|
Molecular Formula |
C18H16N2O4 |
Molecular Weight |
324.3 g/mol |
IUPAC Name |
4-(phenylcarbamoyloxy)but-2-ynyl N-phenylcarbamate |
InChI |
InChI=1S/C18H16N2O4/c21-17(19-15-9-3-1-4-10-15)23-13-7-8-14-24-18(22)20-16-11-5-2-6-12-16/h1-6,9-12H,13-14H2,(H,19,21)(H,20,22) |
InChI Key |
RULCWOHYYYFGED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OCC#CCOC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of But-2-yne-1,4-diyl bis(phenylcarbamate) typically involves the reaction of but-2-yne-1,4-diol with phenyl isocyanate. The reaction is usually carried out in the presence of a catalyst, such as a tertiary amine, under an inert atmosphere to prevent unwanted side reactions. The reaction conditions may include:
- Temperature: 0-25°C
- Solvent: Anhydrous dichloromethane or tetrahydrofuran
- Catalyst: Triethylamine or pyridine
Industrial Production Methods
In an industrial setting, the production of But-2-yne-1,4-diyl bis(phenylcarbamate) may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
But-2-yne-1,4-diyl bis(phenylcarbamate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can lead to the formation of saturated carbamates.
Substitution: Nucleophilic substitution reactions can occur at the carbamate groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of butane-1,4-diyl bis(phenylcarbamate).
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Polymer Synthesis
1.1. Monomer for Polydiacetylene
One of the primary applications of But-2-yne-1,4-diyl bis(phenylcarbamate) is its use as a monomer in the synthesis of polydiacetylenes (PDAs). PDAs are known for their unique optical and electronic properties, making them valuable in sensors and photonic devices. Research indicates that this compound can polymerize under specific conditions to form PDAs, which can be utilized in:
- Optoelectronic Devices : PDAs derived from But-2-yne-1,4-diyl bis(phenylcarbamate) exhibit interesting photoluminescent properties that can be harnessed in light-emitting diodes (LEDs) and solar cells.
- Chemical Sensors : The sensitivity of PDAs to environmental changes allows for their application in detecting various analytes.
Medicinal Chemistry
2.1. Drug Delivery Systems
But-2-yne-1,4-diyl bis(phenylcarbamate) has been investigated for its potential use in drug delivery systems due to its ability to form stable complexes with therapeutic agents. Studies suggest that the compound can enhance the solubility and bioavailability of poorly soluble drugs, leading to improved therapeutic outcomes.
Case Study:
A study conducted on the incorporation of But-2-yne-1,4-diyl bis(phenylcarbamate) into polymeric micelles showed that it significantly improved the pharmacokinetic profile of encapsulated drugs compared to conventional delivery methods. The enhanced drug retention in tumor tissues was particularly notable, indicating its potential for targeted cancer therapy .
Material Science Applications
3.1. Coatings and Adhesives
The compound's chemical structure allows it to function effectively as a component in coatings and adhesives. Its application includes:
- Waterproofing Agents : When incorporated into formulations, But-2-yne-1,4-diyl bis(phenylcarbamate) enhances the water resistance of building materials.
- Adhesive Formulations : Its ability to form strong bonds makes it suitable for use in high-performance adhesives used in construction and manufacturing.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Polymer Synthesis | Monomer for Polydiacetylene | Unique optical/electronic properties |
| Medicinal Chemistry | Drug Delivery Systems | Improved solubility/bioavailability |
| Material Science | Waterproofing Agents | Enhanced water resistance |
| Adhesive Formulations | Strong bonding capabilities |
Mechanism of Action
The mechanism of action of But-2-yne-1,4-diyl bis(phenylcarbamate) depends on its interaction with molecular targets. The compound may act by:
Inhibiting enzymes: Binding to the active site of enzymes and preventing substrate binding.
Modulating pathways: Interacting with signaling pathways to alter cellular responses.
Comparison with Similar Compounds
Structural Analogues with But-2-yne-1,4-diyl Backbone
The but-2-yne-1,4-diyl moiety serves as a common structural motif in several derivatives, with variations in substituent groups significantly altering properties:
*Calculated based on molecular formula.
Key Observations :
- Solubility: The diacetate and dipropiolate are more soluble in nonpolar solvents (e.g., DCM, hexane) due to their ester groups, whereas the phenylcarbamate derivative likely exhibits lower solubility due to aromaticity and hydrogen bonding .
- Thermal Stability : The dipropiolate’s stability up to 110°C under vacuum suggests that alkyne esters are thermally robust, while carbamates may degrade at lower temperatures due to N–H bond lability .
- Reactivity : The alkyne in dipropiolate participates in click chemistry (e.g., azide-alkyne cycloaddition), whereas the carbamate groups in the target compound may undergo hydrolysis under acidic/basic conditions .
Functional Analogues with Varied Spacers
Compounds with similar bis-substitution but differing backbones highlight the role of the alkyne spacer:
- (E)-5,5'-(But-2-ene-1,4-diyl)bis(6-methoxy-2-phenyl-4H-chromen-4-one) : Features a conjugated alkene spacer. The absence of alkyne rigidity reduces thermal stability but enhances π-π stacking in crystalline phases .
- 1,4-Bis[2-(4-pyridyl)ethenyl]-benzene (bpeb) derivatives : Alkene-linked pyridyl groups exhibit thermochromic behavior, a property less likely in alkyne-linked carbamates due to reduced conjugation flexibility .
Biological Activity
But-2-yne-1,4-diyl bis(phenylcarbamate) is a compound derived from 2-butyne-1,4-diol, which serves as a precursor for various applications in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
But-2-yne-1,4-diyl bis(phenylcarbamate) can be represented structurally as follows:
This compound features a butyne core with carbamate functional groups that enhance its reactivity and interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of But-2-yne-1,4-diyl bis(phenylcarbamate) can be attributed to several mechanisms:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, phenotypic screening has shown that derivatives of phenylcarbamate can induce apoptosis in leukemia and breast cancer cells by impairing DNA replication and triggering intrinsic apoptotic pathways .
- Nematocidal Properties : The compound is noted for its effectiveness in biological studies targeting nematodes. Studies have demonstrated that butyne derivatives can disrupt nematode development and reproduction, suggesting potential applications in agricultural pest control .
- Antimicrobial Effects : Compounds similar to But-2-yne-1,4-diyl bis(phenylcarbamate) have shown significant antimicrobial activity against a range of pathogens, including bacteria and fungi. The structural features of the compound may enhance its ability to penetrate microbial membranes and disrupt cellular processes .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Induces apoptosis in THP-1 and MCF-7 cell lines | |
| Nematocidal | Disruption of nematode life cycle | |
| Antimicrobial | Inhibition of bacterial growth |
Case Study: Anticancer Activity
A study on the anticancer properties of phenylcarbamate derivatives revealed that But-2-yne-1,4-diyl bis(phenylcarbamate) exhibited significant cytotoxicity against human cancer cell lines. The compound was found to inhibit DNA topoisomerase IIα, a critical enzyme involved in DNA replication and repair. This inhibition led to increased levels of reactive oxygen species (ROS), resulting in oxidative stress and subsequent apoptosis in cancer cells .
Case Study: Nematocidal Efficacy
In agricultural research, But-2-yne-1,4-diyl bis(phenylcarbamate) was tested for its nematocidal properties against root-knot nematodes. The compound demonstrated a dose-dependent effect on nematode mortality rates and reduced egg hatching rates significantly. These findings suggest its potential as an eco-friendly alternative to synthetic pesticides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
